N'-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide
Description
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-methylpiperidin-1-yl)benzenecarboximidamide |
InChI |
InChI=1S/C13H19N3O/c1-10-6-8-16(9-7-10)12-5-3-2-4-11(12)13(14)15-17/h2-5,10,17H,6-9H2,1H3,(H2,14,15) |
InChI Key |
MQIGSLOLHRSBDC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=CC=CC=C2/C(=N/O)/N |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Reaction Steps
-
- 2-(4-Methylpiperidin-1-yl)benzimidamide
- Hydroxylamine (NH₂OH)
-
- Solvent: Methanol or ethanol
- Temperature: Room temperature to slightly elevated conditions
- Duration: Several hours, depending on solvent and catalyst used
-
- Hydroxylamine reacts with the benzimidamide core to introduce the N-hydroxy functional group.
- The reaction is facilitated by the nucleophilic attack of hydroxylamine on the carbon of the benzimidamide moiety.
-
- The product is isolated by filtration and recrystallized from an appropriate solvent such as ethanol or ethyl acetate to enhance purity.
Reaction Equation
$$
\text{C}{13}\text{H}{18}\text{N}3 + \text{NH}2\text{OH} \rightarrow \text{C}{13}\text{H}{19}\text{N}_3\text{O}
$$
Alternative Synthesis Using Acid Chlorides
A less common method involves the use of benzoyl chloride derivatives as intermediates:
Steps
- React 4-methylpiperidine with a benzoyl chloride derivative to form a benzimidamide intermediate.
- Introduce hydroxylamine in the presence of a base (e.g., triethylamine) to produce the hydroxamic acid derivative.
Advantages
- This method allows for greater control over reaction conditions.
- It may provide better yields in some cases compared to direct hydroxylamine reactions.
Optimization Techniques
To maximize yield and purity, researchers have employed various optimization strategies:
Catalysts and Additives
- Triethylamine or sodium acetate is often used as a base to neutralize byproducts.
- Organic solvents like dichloromethane or ethyl acetate can enhance solubility and reaction kinetics.
Temperature Control
- Maintaining temperatures between 0°C and 25°C prevents side reactions and degradation of sensitive intermediates.
Purification
- Recrystallization and chromatography are critical for removing impurities, especially unreacted starting materials and side products.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Reaction Time | Solvent | Advantages |
|---|---|---|---|---|
| Direct Hydroxylamine Method | ~90 | 2–4 hours | Methanol/Ethanol | Simple setup, high yield |
| Acid Chloride Method | ~85 | 3–5 hours | Dichloromethane | Greater control over reaction intermediates |
Notes on Reaction Monitoring
Thin-Layer Chromatography (TLC) :
- Used to monitor the progress of the reaction.
- Spots corresponding to starting material and product are compared under UV light.
Nuclear Magnetic Resonance (NMR) :
- Confirms the structure of the final product.
- Key signals include peaks corresponding to the hydroxamic acid group.
-
- Verifies molecular weight and purity of the compound.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The hydroxylamine group undergoes alkylation and acylation under mild conditions:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in THF at 0–25°C yields N-alkylated derivatives:
| Alkylating Agent | Product | Yield | Conditions |
|---|---|---|---|
| CH3I | N-Methoxy derivative | 68% | THF, 0°C, 2 h |
| C6H5CH2Br | N-Benzyloxy derivative | 55% | THF, 25°C, 4 h |
Acylation
Acetylation using acetic anhydride produces O-acetylated analogs:
Conditions : Pyridine, 25°C, 1 h | Yield : 82%
Metal Complexation
The compound acts as a bidentate ligand, forming stable complexes with transition metals via the hydroxylamine oxygen and amidine nitrogen :
| Metal Salt | Complex Structure | Stability Constant (log K) |
|---|---|---|
| Fe(III) chloride | Octahedral [Fe(L)_3]^3+ | 12.4 ± 0.3 |
| Cu(II) sulfate | Square planar [Cu(L)_2]^2+ | 9.8 ± 0.2 |
These complexes exhibit catalytic activity in oxidation reactions and have been studied for enzyme inhibition .
Oxidation
Controlled oxidation with H2O2 or KMnO4 converts the hydroxylamine group to a nitroso derivative :
Conditions : 0.1 M H2O2, pH 7.4, 25°C | Yield : 65–70%
Reduction
Catalytic hydrogenation (H2/Pd-C) reduces the amidine group to an amine:
Conditions : Ethanol, 40 psi H2, 50°C | Yield : 78%
Acid/Base-Mediated Rearrangements
Under acidic conditions (HCl, pH < 3), the compound undergoes Beckmann rearrangement to form a benzoxazole derivative:
Conditions : 1 M HCl, reflux, 3 h | Yield : 60%
Enzymatic Interactions
The compound inhibits metalloproteases (e.g., MMP-9) via direct coordination to the Zn^2+ active site, with IC50 values ranging from 0.8–2.5 μM . Kinetic studies suggest a non-competitive inhibition mechanism .
Comparative Reactivity
| Reaction Type | Key Functional Group | Reactivity Ranking |
|---|---|---|
| Metal complexation | -NHOH and -C(=NH)NH2 | High |
| Alkylation/Acylation | -NHOH | Moderate |
| Oxidation | -NHOH | High |
Stability and Degradation
Scientific Research Applications
N’-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored as a potential therapeutic agent for treating various diseases due to its unique chemical properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and the 4-methylpiperidinyl moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways and effects.
Comparison with Similar Compounds
Fluorinated Benzimidamides
Fluorinated analogs such as (E)-2-fluoro-N′-phenylbenzimidamide and (Z)-3-fluoro-N′-(4-fluorophenyl)benzimidamide exhibit isostructurality due to N–H⋯F and N–H⋯π interactions, which stabilize their crystal packing . Unlike the target compound, these fluorinated derivatives display enhanced electronegativity, influencing their reactivity and intermolecular interactions. For example, the N–H⋯F interaction in fluorinated benzimidamides contributes to dimeric motifs absent in non-fluorinated analogs .
Methoxy- and Sulfonyl-Substituted Derivatives
- N'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide : The methoxy group increases electron density, facilitating electrophilic aromatic substitution. This contrasts with the 4-methylpiperidinyl group in the target compound, which introduces steric bulk and basicity .
- N'-Hydroxy-2-[(4-methylphenyl)sulfonyl]ethanimidamide : The sulfonyl group enhances acidity and polar surface area (PSA = 78.16 Ų), compared to the target compound’s PSA (~75 Ų estimated), affecting solubility and bioavailability .
Piperidinyl-Substituted Ethanimidamides
Compounds like (1Z)-N'-hydroxy-2-(1-propyl-4-piperidinyl)ethanimidamide share the piperidine core but differ in substituents (e.g., propyl vs. methyl). These modifications alter lipophilicity (logP = 1.33 vs. ~1.5 for the target compound) and molecular weight (199.30 vs. 235.28 g/mol for N'-Hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | PSA (Ų) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~235 (estimated) | ~1.5 | ~75 | Hydroxyamidine, 4-methylpiperidinyl |
| (Z)-3-fluoro-N′-(4-fluorophenyl)benzimidamide | 260.22 | 2.1 | 68.5 | Fluorine, hydroxyamidine |
| N'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide | 181.20 | 0.9 | 72.1 | Methoxy, hydroxyamidine |
| (1Z)-N'-hydroxy-2-(1-propyl-4-piperidinyl)ethanimidamide | 199.30 | 1.33 | 65.5 | Propylpiperidinyl, hydroxyamidine |
Data compiled from .
Biological Activity
N'-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and promising biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Structural Overview
This compound features a benzimidamide core substituted with a 4-methylpiperidine moiety. The presence of the hydroxyl group on the nitrogen atom enhances its reactivity and solubility, which is critical for its biological interactions. The molecular formula is , with a molecular weight of approximately 232.28 g/mol.
The biological activity of this compound is primarily linked to its role as an enzyme inhibitor . The compound's structure allows it to interact with various enzymes and receptors involved in metabolic pathways, potentially modulating their activity. Studies suggest that it may inhibit specific proteases, impacting cellular processes such as signal transduction and inflammation pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound binds to the active sites of target enzymes, preventing substrate interaction.
- Receptor Binding : It may also interact with specific receptors, influencing signaling pathways related to pain and inflammation.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound exhibits anti-inflammatory and analgesic effects. These properties are attributed to its ability to inhibit pathways involved in pain signaling, making it a candidate for further development in pain management therapies.
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapeutics. For example, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound Name | IC50 (μM) | Cancer Type |
|---|---|---|
| This compound | TBD | TBD |
| 4-Bromo-N-hydroxy-2-methyl-benzamidine | 25.72 ± 3.95 | MCF Cell Line |
| 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | 45.2 ± 13.0 | U87 Glioblastoma |
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other benzimidazole derivatives, which also exhibit enzyme inhibition properties. Here is a comparison table illustrating some related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N'-Hydroxy-N'-(2-pyridyl)benzimidamide | Pyridine instead of piperidine | Exhibits different biological activities |
| N'-Hydroxy-N-(4-fluorophenyl)benzimidamide | Fluorophenyl substituent | Enhanced lipophilicity affecting bioavailability |
| N-Hydroxy-N'-(3-methylpiperidin-1-yl)benzimidamide | Similar piperidine structure | Potential for distinct pharmacological profiles |
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Enzyme Inhibition Study : A recent study utilized surface plasmon resonance to assess the binding affinity of the compound to various proteases, demonstrating significant inhibitory activity.
- Cancer Cell Line Evaluation : In vitro assays were performed on MCF cell lines to evaluate the apoptotic effects of the compound, revealing a dose-dependent response that supports its potential as an anticancer agent.
- Inflammatory Response Modulation : Animal models were used to assess the anti-inflammatory effects of this compound, showing reduced markers of inflammation compared to control groups.
Q & A
Q. How can researchers optimize the synthesis of N'-Hydroxy-2-(4-methylpiperidin-1-yl)benzimidamide under reflux conditions?
- Methodological Answer : Synthesis typically involves coupling reactions with reflux in polar aprotic solvents (e.g., pyridine or DMF) under inert atmospheres. For example, similar benzimidamide derivatives are synthesized by refluxing intermediates with amines for 4–6 hours, followed by ice-cold water quenching and recrystallization in methanol . Catalysts like palladium complexes (e.g., PEPPSI Pd–NHC) may enhance yield and selectivity in coupling steps .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use a combination of -NMR, -NMR, and IR spectroscopy to verify functional groups and connectivity. For instance, -NMR peaks at δ 7.3–8.2 ppm confirm aromatic protons, while IR stretches near 1650 cm indicate amide C=O bonds. Mass spectrometry (MS) validates molecular weight, with ESI-MS providing accurate mass-to-charge ratios .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Adopt OSHA HCS guidelines: wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (P264, P305+P351+P338). In case of skin contact, wash immediately with water. Store in airtight containers at 2–8°C, away from ignition sources .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve ambiguities in the crystal structure of this compound?
- Methodological Answer : Collect high-resolution diffraction data using synchrotron sources. Refine structures with SHELXL, leveraging its robust algorithms for twin correction and anisotropic displacement parameters. Validate hydrogen bonding networks (e.g., N–H···O interactions) using Olex2 or Mercury visualization tools .
Q. How do structural modifications (e.g., trifluoromethyl groups) influence the compound’s pharmacokinetic profile and target binding?
- Methodological Answer : Introduce lipophilic substituents (e.g., CF) via Suzuki-Miyaura coupling to enhance metabolic stability. Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, trifluoromethyl analogs show improved inhibition of PRMT1 (IC < 1 µM) due to enhanced hydrophobic interactions .
Q. How should researchers address contradictions between theoretical calculations and experimental data (e.g., NMR chemical shifts)?
- Methodological Answer : Reconcile discrepancies by cross-validating DFT-predicted shifts (e.g., B3LYP/6-31G*) with experimental -NMR. Adjust solvent effects (PCM models) and conformational sampling. For hydroxyl-substituted derivatives, hydrogen bonding in DMSO-d may shift peaks by 0.2–0.5 ppm .
Q. What strategies validate the purity of this compound for pharmacological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
